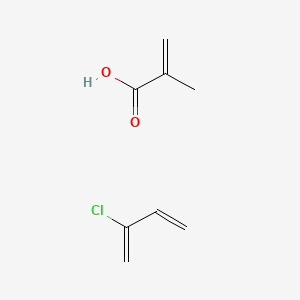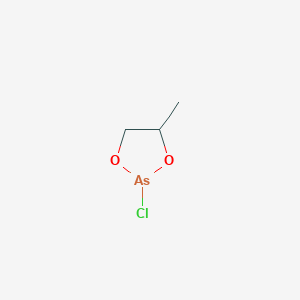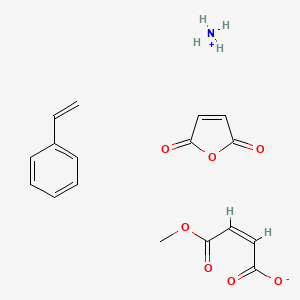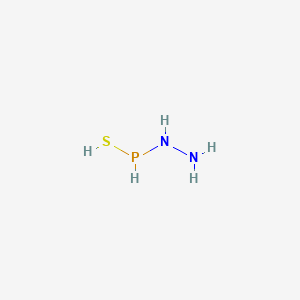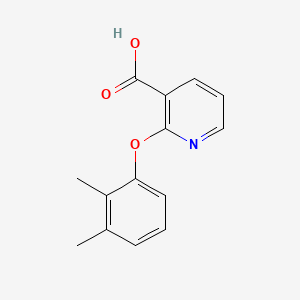![molecular formula C27H24O2S B14687006 1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene CAS No. 33641-38-2](/img/structure/B14687006.png)
1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is a chemical compound with the molecular formula C27H24O2S and a molecular weight of 412.552 g/mol . This compound is known for its unique structure, which includes a phenylsulfonyl group attached to a propane backbone, and three benzene rings. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene involves its interaction with molecular targets through its phenylsulfonyl and benzene groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine Related Compounds: These compounds share structural similarities with 1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene, particularly in the presence of phenylsulfonyl groups.
Other Benzene Derivatives: Compounds with multiple benzene rings and sulfonyl groups.
Uniqueness
1,1’,1’'-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene is unique due to its specific arrangement of three benzene rings and a phenylsulfonyl group attached to a propane backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
CAS No. |
33641-38-2 |
|---|---|
Molecular Formula |
C27H24O2S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[2-(benzenesulfonyl)-2,3-diphenylpropyl]benzene |
InChI |
InChI=1S/C27H24O2S/c28-30(29,26-19-11-4-12-20-26)27(25-17-9-3-10-18-25,21-23-13-5-1-6-14-23)22-24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI Key |
HTUMGVKVDVFUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


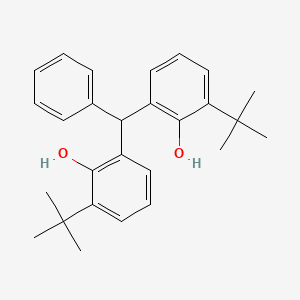
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
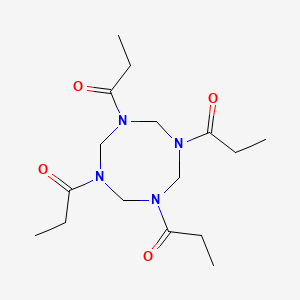
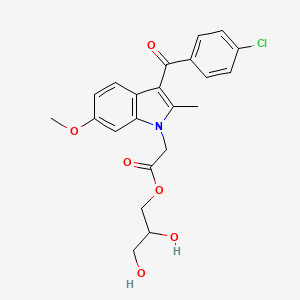
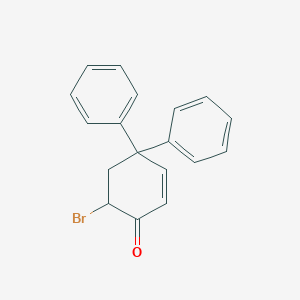
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)

